4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further linked to a piperidine ring. This compound is notable for its unique structural features that contribute to its chemical properties and potential biological activities. It is often utilized in research settings due to its intriguing molecular architecture and reactivity.
The compound can be sourced from various chemical suppliers and is used primarily in laboratory research and industrial applications. Its synthesis routes and production methods are well-documented in scientific literature, providing insights into its preparation and utilization in various fields.
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride falls under the category of organic compounds, specifically as a heterocyclic compound due to the presence of both oxazole and piperidine rings. It is classified as a bioactive small molecule, making it relevant in medicinal chemistry and pharmacological studies.
The synthesis of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions due to moisture or oxygen exposure.
The molecular formula for 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is , with a molecular weight of 256.65 g/mol. The structure features:
The InChI Key for this compound is STQDHQMFBSMBQE-UHFFFAOYSA-N, which provides a unique identifier for database searches. The canonical SMILES representation is C1CNCCC1C2=CC(=NO2)C(F)(F)F.Cl.
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride can undergo various chemical reactions:
Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine for halogenation are commonly used. Reaction conditions, including temperature and solvent choice, significantly influence reaction outcomes.
The products formed depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce halogens or other functional groups.
The mechanism of action for 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride likely involves interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to enzymes or receptors, influencing their activity. The structural stability provided by both the oxazole and piperidine rings allows this compound to participate in various biochemical pathways.
The compound appears as a white crystalline solid at room temperature. Its solubility profile varies depending on solvents used; it is generally soluble in polar organic solvents.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H12ClF3N2O |
Molecular Weight | 256.65 g/mol |
IUPAC Name | 5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole;hydrochloride |
These properties indicate its potential reactivity and stability under various conditions.
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride has several scientific applications:
This compound's unique features make it valuable in research across multiple disciplines, particularly in medicinal chemistry where its interactions with biological systems are of interest.
The 1,2-oxazole (isoxazole) ring is pivotal to the target compound's bioactivity, serving as a planar, aromatic scaffold that enhances receptor interactions. Its fusion with the piperidine moiety requires precise synthetic routes:
Table 1: Comparison of Isoxazole-Piperidine Bond Formation Methods
Method | Reagents/Conditions | Yield (%) | Regioselectivity (C5: C4) |
---|---|---|---|
Oxime-Alkyne Cyclization | Piperidine oxime + CF₃C≡CH, K₂CO₃, MeCN, 80°C | 85 | >15:1 |
Nitrile Oxide Cycloaddition | Piperidine aldoxime + NCS, Et₃N, CF₃C≡CH, CuI | 92 | >20:1 |
Halogenative Cyclization | 1,3-Dicarbonyl precursor, NH₂OH·HCl, I₂, DMF | 68 | 3:1 |
Alternative pathways include halogen-mediated cyclization of β-keto esters (e.g., ethyl 4-(piperidin-4-yl)-3-oxobutanoate) with hydroxylamine, though yields are moderate (60–68%) due to competing dehydration byproducts [6].
The CF₃ group profoundly influences lipophilicity (LogP increase by ~1.0 unit) and metabolic stability. Key installation methods include:
Table 2: Trifluoromethylation Agents and Performance
Method | Reagent/System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Halex Fluorination | HF/Pyridine | 150 | 75 | 90 |
Cu-Catalyzed Coupling | CF₃Br, CuI, Phenanthroline | 80 | 88 | 95 |
Electrophilic CF₃ | Umemoto's Reagent, Pd(PPh₃)₄ | 25 | 82 | 98 |
Microwave irradiation (100–120°C, 30 min) accelerates copper-catalyzed routes, improving yields by 12–15% compared to thermal methods [8].
Salt formation enhances crystallinity, stability, and bioavailability. Optimization requires:
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent (Free Base Dissolution) | Antisolvent | Crystal Form | Residual Solvent (ppm) | Yield (%) |
---|---|---|---|---|
Ethanol/Water (4:1) | MTBE | Form I (stable) | <50 | 96 |
Isopropanol | Diethyl ether | Form II (metastable) | 120 | 89 |
Acetonitrile | Toluene | Amorphous | 410 (acetonitrile) | 78 |
Eco-friendly methodologies minimize waste and energy use:
Table 4: Environmental Metrics for Green Synthesis Methods
Parameter | Solvent-Free Ball Milling | Microwave (PEG-400) | Conventional Thermal Route |
---|---|---|---|
PMI (Process Mass Intensity) | 1.8 | 4.5 | 32 |
Energy Consumption (kWh/mol) | 0.7 | 1.2 | 8.5 |
E-Factor (kg waste/kg product) | 0.3 | 1.1 | 8.2 |
Reaction Time | 60 min | 10 min | 360 min |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: